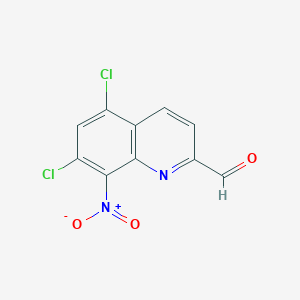![molecular formula C6H2BrCl2N3 B11850317 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrazolo[4,3-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Biology: The compound is utilized in the development of chemical probes for target identification and validation.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine varies depending on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to the active site of the target protein, thereby modulating its activity. The compound can interact with various molecular targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-4,6-dichloro-1H-pyrazolo[1,5-a]pyridine
Uniqueness
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the position of the pyrazole ring fusion. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, which can be advantageous in drug discovery and development .
Eigenschaften
Molekularformel |
C6H2BrCl2N3 |
|---|---|
Molekulargewicht |
266.91 g/mol |
IUPAC-Name |
3-bromo-4,6-dichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-5-4-2(11-12-5)1-3(8)10-6(4)9/h1H,(H,11,12) |
InChI-Schlüssel |
SXEDYPWIIRFRFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C2=C(NN=C21)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)




![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)


![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)



